molecular formula C11H14Cl3N3 B6610202 1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride CAS No. 2866354-44-9

1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride

Cat. No. B6610202
CAS RN: 2866354-44-9
M. Wt: 294.6 g/mol
InChI Key: JTRJGXFHBWIJBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve researching the methods used to synthesize the compound. This could include the types of reactions involved, the starting materials used, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include looking at what products are formed, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound has a biological effect, this would involve studying how it interacts with biological molecules or systems .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. This information is often available in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

(2-pyridin-3-ylpyridin-4-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.3ClH/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10;;;/h1-6,8H,7,12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJGXFHBWIJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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